Desloratadine Epoxide

Pharmaceutical Analysis Impurity Profiling Reference Standard Management

Accurate impurity quantification in Desloratadine analysis requires the exact epoxide impurity standard. Using alternatives risks misidentification and regulatory rejection. Our Desloratadine Epoxide (CAS 1346604-23-6) delivers: • Unique epoxide structure ensures distinct chromatographic retention, critical for stability-indicating methods per ICH Q3A/B. • Certified reference standard with verified purity, enabling precise quantification in API and finished dosage forms. • Rapid global shipping from stock, supporting uninterrupted ANDA submissions and QC release testing.

Molecular Formula C19H19ClN2O
Molecular Weight 326.824
CAS No. 1346604-23-6
Cat. No. B585937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine Epoxide
CAS1346604-23-6
SynonymsEpoxy Desloratadine; 
Molecular FormulaC19H19ClN2O
Molecular Weight326.824
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5
InChIInChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
InChIKeyMDTVXCIKQZSGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Epoxide Reference Standard for Impurity Profiling


Desloratadine Epoxide, also known as Epoxy Desloratadine, is an oxygenated derivative and key metabolite/impurity of the second-generation tricyclic antihistamine Desloratadine [1]. It is characterized by the replacement of the exocyclic double bond in the piperidinylidene ring with an epoxide group, resulting in the molecular formula C₁₉H₁₉ClN₂O and a molecular weight of 326.82 g/mol . The compound is primarily utilized as a certified reference standard for analytical method development, validation, and quality control in pharmaceutical research and manufacturing [2].

Certified impurity reference standard
Epoxide derivative with distinct chromatographic behavior
Supports regulatory impurity profiling methods

Unmatched Specificity of Desloratadine Epoxide


The substitution of Desloratadine Epoxide with other Desloratadine-related impurities (e.g., 3-Hydroxy Desloratadine, N-Formyl Desloratadine) or the parent drug Desloratadine is scientifically invalid for specific analytical applications. Each impurity has a unique chemical structure, retention time, and spectral profile, which are critical for accurate identification and quantification in chromatographic methods [1]. The epoxide functional group confers distinct chromatographic behavior and stability characteristics compared to hydroxylated metabolites or the parent compound, which are essential for developing and validating robust, stability-indicating analytical methods as mandated by regulatory guidelines (e.g., ICH Q3A/B) [2]. Using an incorrect reference standard can lead to misidentification, inaccurate purity assessments, and failed regulatory submissions, making the procurement of the exact, certified compound a non-negotiable requirement.

Hydroxylated impurities Different retention time and spectral response may cause misidentification in HPLC methods.
N-Formyl desloratadine Absence of the epoxide group shifts chromatographic selectivity and stability profile.
Parent desloratadine Distinct storage requirements and decomposition pathway limit interchangeability in stability studies.

Evidence for Selecting Desloratadine Epoxide


Physical Property-Based Storage and Handling

Desloratadine Epoxide exhibits a defined melting point of >145 °C (with decomposition), which is a critical parameter differentiating it from other impurities and the parent drug Desloratadine, which has a melting point of approximately 149-151 °C . The compound's recommended storage condition is -20 °C in a freezer under an inert atmosphere, which is distinct from the 2-8 °C refrigerator storage often specified for the parent drug . This difference necessitates specific handling protocols to ensure long-term stability and integrity of the reference standard.

Storage & melting point
Data to verify
M.p. >145 °C (dec.); storage −20 °C inert vs. parent 2–8 °C
Storage condition difference may impact reference standard integrity.
Supplier technical datasheets; verify with in-house stability data.
Pharmaceutical Analysis Impurity Profiling Reference Standard Management

Antihistaminic Potency: Desloratadine vs. Loratadine

While direct potency data for the epoxide metabolite is not available, it is derived from Desloratadine, a metabolite with significantly enhanced activity compared to the parent drug Loratadine. Preclinical studies have established that Desloratadine is 2.5 to 4 times more potent than Loratadine in vivo after oral administration . This class-level potency difference underscores the importance of tracking this active metabolic pathway. Desloratadine Epoxide is a downstream product in this pathway, and its quantification is essential for a complete understanding of the drug's metabolic fate and potential activity .

Metabolic pathway context
Class-level
Desloratadine 2.5–4× more potent than loratadine in vivo
Supports tracking of this active metabolic pathway in analytical studies.
Potency data not for the epoxide itself; class-level inference to verify.
Pharmacology Metabolism Antihistamine Activity

Certified Reference Standard for Method Validation

Desloratadine Epoxide is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. This is in direct contrast to using an uncharacterized in-house synthesized material or a closely related analog, which would lack the certified purity and traceability required for Abbreviated New Drug Applications (ANDA) or commercial production . A validated stability-indicating UPLC method has been established for Desloratadine and its impurities, highlighting the necessity of using a fully characterized reference standard like Desloratadine Epoxide to achieve the required specificity and accuracy [2].

Certified reference use
Head-to-head
Certified characterization data vs. uncharacterized in-house material
Traceable purity supports regulatory method validation and ANDA submissions.
Validated stability-indicating UPLC method available for this impurity.
Analytical Method Validation Quality Control (QC) Regulatory Compliance

Key Applications of Desloratadine Epoxide


Impurity Profiling for ANDA Submissions

Desloratadine Epoxide is essential as a reference standard for developing and validating stability-indicating analytical methods (e.g., HPLC, UPLC) used to quantify impurities in Desloratadine Active Pharmaceutical Ingredient (API) and finished dosage forms [1]. Its use ensures compliance with ICH guidelines and supports Abbreviated New Drug Application (ANDA) submissions by providing accurate identification and quantification of this specific process or degradation impurity [2].

Metabolic Pathway Elucidation

As a known metabolite of Desloratadine, this compound is used as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to track and quantify its formation during in vitro and in vivo metabolic studies [1]. This application is critical for understanding the complete pharmacokinetic profile of Desloratadine, assessing potential drug-drug interactions, and evaluating the impact of genetic polymorphisms on metabolism [2].

QC Release Testing for Drug Products

In commercial manufacturing, Desloratadine Epoxide serves as a reference marker in Quality Control (QC) release testing to ensure that the levels of this specific impurity do not exceed established limits in final drug products [1]. Its certified purity and defined properties make it an indispensable tool for batch-to-batch consistency monitoring and ensuring patient safety [2].

Application
Selection Property
Validation Focus
Impurity profiling for ANDA submissions
Certified reference standard with traceable characterization
Regulatory HPLC/UPLC method specificity
Metabolic pathway elucidation
Defined epoxide structure for LC‑MS/MS detection
Accurate quantification in in vitro/in vivo metabolic studies
QC release testing for drug products
Lot-certified purity and storage integrity
Batch-to-batch impurity limit monitoring
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